![molecular formula C11H12O B090894 1-(1-Phenylcyclopropyl)ethanone CAS No. 1007-71-2](/img/structure/B90894.png)
1-(1-Phenylcyclopropyl)ethanone
Overview
Description
1-(1-Phenylcyclopropyl)ethanone is an organic compound with the molecular formula C11H12O. It is a ketone featuring a cyclopropyl ring attached to a phenyl group and an ethanone moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous preparation systems. For example, alpha-acetyl-gamma-butyrolactone can be used as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction with reagents such as lithium aluminum hydride can yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Phenylcyclopropylcarboxylic acid.
Reduction: 1-(1-Phenylcyclopropyl)ethanol.
Substitution: Various substituted phenylcyclopropyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(1-Phenylcyclopropyl)ethanone has been investigated for its role in developing new therapeutic agents. Its structural properties allow it to interact with various biological targets, making it a candidate for several medicinal applications.
1.1. Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activities. For instance, a series of alkylaminoaryl phenyl cyclopropyl methanones were synthesized and evaluated for their antitubercular and antimalarial properties, demonstrating significant efficacy against these pathogens .
1.2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
1.3. Neurological Applications
There is ongoing research into the neuroprotective effects of this compound and its derivatives. Modifications around its structure have shown potential in treating neurological disorders by targeting specific neurotransmitter systems .
Synthesis and Chemical Modifications
The synthesis of this compound can be achieved through various chemical reactions, including the use of cyclopropane derivatives and phenyl groups. The ability to modify the compound's structure allows for the development of new derivatives with enhanced biological activities.
2.1. Synthetic Pathways
A common synthetic route involves the reaction of phenylcyclopropylamine with acetic anhydride or similar reagents to form the ketone. This method can be optimized to yield high purity and yield of the desired compound .
2.2. Structural Variations
Modifications around the cyclopropane ring or the phenyl group can lead to compounds with varied pharmacological profiles. For example, altering substituents on the phenyl ring has been shown to affect the compound's interaction with biological targets, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopropyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to alterations in their function .
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Shares the cyclopropyl ring but lacks the phenyl group.
Phenylacetone: Contains a phenyl group and a ketone but lacks the cyclopropyl ring.
Uniqueness: 1-(1-Phenylcyclopropyl)ethanone is unique due to the combination of a phenyl group and a cyclopropyl ring, which imparts distinct reactivity and stability compared to other ketones. This structural feature makes it a valuable compound in synthetic chemistry and various applications .
Biological Activity
1-(1-Phenylcyclopropyl)ethanone, with the molecular formula CHO, is a ketone compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl ring bonded to a phenyl group and an ethanone moiety. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Analgesic and Antidepressant Potential
The compound has also been explored for its analgesic and antidepressant properties. Its structural characteristics make it a candidate for drug development aimed at treating pain and mood disorders.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. As an electrophile, it can form covalent bonds with nucleophiles, altering the function of target molecules. This mechanism is crucial for its antimicrobial and potential therapeutic effects.
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, reactions involving this compound have led to the formation of novel heterocyclic compounds that exhibit improved pharmacological profiles .
Derivative | Biological Activity | Reference |
---|---|---|
2-Aryl-1-(1-phenylcyclopropyl)ethanones | Enhanced antimicrobial activity | |
6-Methyl-3a,7-diaryl-3,3a-dihydro-2H-benzofuran-4-one | Potential analgesic effects |
Preclinical Studies
In preclinical settings, the safety and efficacy of this compound derivatives have been evaluated. These studies indicate promising results regarding their therapeutic potential with favorable safety profiles .
Properties
IUPAC Name |
1-(1-phenylcyclopropyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMKJKWIOTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482721 | |
Record name | 1-(1-phenylcyclopropyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-71-2 | |
Record name | 1-(1-phenylcyclopropyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 1-(1-phenylcyclopropyl)ethanone derivatives in organic chemistry?
A1: Recent research highlights the use of this compound derivatives in synthesizing various heterocyclic compounds. For instance, reacting 2-aryl-1-(1-phenylcyclopropyl)ethanones with allenic esters in the presence of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) yields 6-methyl-3a,7-diaryl-3,3a-dihydro-2H-benzofuran-4-one derivatives []. This reaction proceeds through a Lewis acid-mediated mechanism. Furthermore, reacting 1-cyclopropyl-2-arylethanones with ethyl acetoacetate under TMSOTf mediation produces 2,3-dihydrobenzofuran-4-ol and dihydrofuro[2,3-h]chromen-2-one derivatives []. This multi-step reaction involves a cyclopropane ring-opening, aldol reactions, transesterification, dehydration, and aromatization. Additionally, using bismuth(III) trifluoromethanesulfonate chloride (Bi(OTf)2Cl) as a catalyst and reacting 1-cyclopropyl-2-arylethanones with methyl acrylate provides access to 7-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one and 5-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one derivatives [].
Q2: Can you elaborate on the reaction mechanism involved in the formation of benzofuran derivatives from 1-cyclopropyl-2-arylethanones and allenic esters?
A2: While the provided research [] doesn't delve into detailed mechanistic studies, it proposes a plausible pathway. The reaction likely initiates with the Lewis acid (TMSOTf) activating the allenic ester, facilitating nucleophilic attack by the enolate generated from 1-cyclopropyl-2-arylethanone. This attack is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the observed benzofuran derivatives. Further investigations, including isotopic labeling and computational studies, would be necessary to confirm the exact mechanistic details.
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